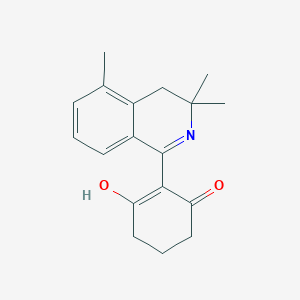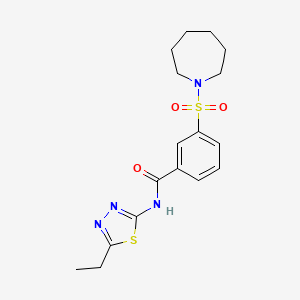![molecular formula C30H25N3O3 B11525928 3-[(4-ethoxyphenyl)amino]-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11525928.png)
3-[(4-ethoxyphenyl)amino]-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BENZOYL-3-[(4-ETHOXYPHENYL)AMINO]-5-PHENYL-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrole ring fused with a pyridine ring, and various functional groups such as benzoyl, ethoxyphenyl, and phenyl groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-3-[(4-ETHOXYPHENYL)AMINO]-5-PHENYL-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cyclization reaction involving a suitable precursor such as a β-ketoester and an aldehyde.
Functional Group Modifications: The benzoyl, ethoxyphenyl, and phenyl groups are introduced through various substitution reactions, often involving reagents like benzoyl chloride, ethoxybenzene, and phenylboronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-3-[(4-ETHOXYPHENYL)AMINO]-5-PHENYL-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrolinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-BENZOYL-3-[(4-ETHOXYPHENYL)AMINO]-5-PHENYL-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-BENZOYL-3-[(4-ETHOXYPHENYL)AMINO]-5-PHENYL-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Benzimidazole Derivatives: Known for their antimicrobial and anticancer properties.
Thiophene Derivatives: Exhibiting a wide range of therapeutic properties, including anti-inflammatory and anticancer activities.
Uniqueness
4-BENZOYL-3-[(4-ETHOXYPHENYL)AMINO]-5-PHENYL-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This structural complexity imparts significant chemical reactivity and potential for diverse biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C30H25N3O3 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
3-benzoyl-4-(4-ethoxyanilino)-2-phenyl-1-pyridin-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C30H25N3O3/c1-2-36-24-18-16-23(17-19-24)32-27-26(29(34)22-13-7-4-8-14-22)28(21-11-5-3-6-12-21)33(30(27)35)25-15-9-10-20-31-25/h3-20,28,32H,2H2,1H3 |
InChI Key |
BNLOSNNAWPKDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(N(C2=O)C3=CC=CC=N3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloroethyl)-2-[(diphenylphosphoryl)methyl]aniline](/img/structure/B11525845.png)
![2-(4-Methylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B11525850.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11525857.png)
![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine](/img/structure/B11525864.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11525869.png)
![Benzoic acid, 4-[2-(4-cyanomethyl-1-piperazinyl)-1-oxoethyl]amino-, methyl ester](/img/structure/B11525876.png)
![ethyl 2-[({[(2E)-3-(furan-2-yl)prop-2-enoyl]oxy}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11525887.png)

![methyl 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11525902.png)
![2-hydroxy-1-[(E)-(2-hydroxy-1H-indol-3-yl)diazenyl]-2,2-bis(4-methylphenyl)ethanone](/img/structure/B11525906.png)
![N-[2-(4-cyclohexylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B11525912.png)
![2,3-Bis[(2-fluorobenzyl)sulfanyl]quinoxaline](/img/structure/B11525920.png)
![2-{[4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11525932.png)
